1'-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
Description
1'-(3-Chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is a spirocyclic compound featuring a benzofuran-piperidine core modified with a 3-chloro-4-methoxybenzenesulfonyl group. This structure places it within a broader class of sigma receptor (S1R/S2R) ligands and neuropharmacological agents. Its sulfonyl substituent may influence pharmacokinetic properties, including solubility and metabolic stability, while the chloro-methoxy group likely modulates electronic and steric interactions with target receptors .
Properties
IUPAC Name |
1'-(3-chloro-4-methoxyphenyl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-25-17-7-6-13(12-16(17)20)27(23,24)21-10-8-19(9-11-21)15-5-3-2-4-14(15)18(22)26-19/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDXSCGGZCBPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps. One common approach starts with the preparation of 3-chloro-4-methoxybenzenesulfonyl chloride, which is then reacted with piperidine derivatives under controlled conditions to form the spiro compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as column chromatography, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1’-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1’-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
The compound shares structural homology with several spirocyclic ligands developed for sigma receptor targeting. Key comparisons include:
Structural Insights :
- The benzyl or aryl sulfonyl groups at the piperidine nitrogen (e.g., target compound vs. 1'-benzyl analogs) significantly impact σ1/σ2 selectivity. Bulky substituents like 3-chloro-4-methoxybenzenesulfonyl may occupy larger hydrophobic pockets in σ1 receptors, as suggested by docking studies .
- Methoxy or fluoro substituents on the benzofuran/benzopyran core enhance σ1 affinity by forming hydrogen bonds with residues like Glu172 in the receptor’s binding pocket .
Pharmacokinetic and Functional Comparisons
- Metabolic Stability : Sulfonyl-containing analogs (e.g., target compound) exhibit improved metabolic stability compared to ester or amide derivatives (e.g., ethyl 1'-carboxylate analogs in ), which are prone to hydrolysis .
- CNS Penetration : Fluorinated derivatives like (S)-[18F]Fluspidine demonstrate superior blood-brain barrier permeability due to fluorine’s electronegativity and small size . The target compound’s chloro-methoxy group may reduce CNS exposure compared to fluoroalkyl analogs.
- Cytotoxicity : σ2-selective ligands (e.g., FA4) activate apoptotic pathways in cancer cells, whereas σ1 ligands (e.g., 1'-benzyl-3-methoxy-spiro compounds) are neuroprotective but lack direct cytotoxicity .
Docking and RMSD Analysis
Molecular docking studies reveal that spirocyclic compounds with 1-(3-phenylbutyl)piperidine groups (e.g., RC-33 analogs) exhibit RMSD values < 2 Å when aligned with σ1 receptors, indicating high structural conservation . In contrast, analogs with bulkier substituents (e.g., target compound’s sulfonyl group) show RMSD > 2.5 Å due to steric clashes, necessitating receptor cavity adaptation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
